molecular formula C25H30N4O2S B2393888 N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1242873-33-1

N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No.: B2393888
CAS No.: 1242873-33-1
M. Wt: 450.6
InChI Key: PZAMGRNYMLTXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and anticancer activity . Structurally, it features a thienopyrimidine core substituted at the 7-position with a 2-methylphenyl group and at the 2-position with a piperidine-3-carboxamide moiety bearing a cyclohexyl substituent. The 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine core is critical for hydrogen bonding with biological targets, while the 2-methylphenyl and cyclohexyl groups modulate steric and lipophilic properties .

Properties

IUPAC Name

N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2S/c1-16-8-5-6-12-19(16)20-15-32-22-21(20)27-25(28-24(22)31)29-13-7-9-17(14-29)23(30)26-18-10-3-2-4-11-18/h5-6,8,12,15,17-18H,2-4,7,9-11,13-14H2,1H3,(H,26,30)(H,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAMGRNYMLTXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide, also referred to as compound 1, is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article presents a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 1225465-41-7
  • Molecular Formula : C23H30N4O2S
  • Molecular Weight : 426.58 g/mol

The structural features of this compound include a piperidine ring, a thieno[3,2-d]pyrimidine moiety, and a cyclohexyl group which may contribute to its biological activity.

Research indicates that compound 1 exhibits multiple mechanisms of action:

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) :
    • Compound 1 has shown significant inhibition of PTP1B, an important target in diabetes and obesity management. In vitro studies revealed an IC50 value of approximately 7.31 μM for related compounds with similar structures .
  • Antitumor Activity :
    • Preliminary studies suggest that compound 1 may induce apoptosis in cancer cells by arresting the cell cycle and triggering mitochondrial dysfunction. This mechanism is evidenced by the activation of caspase pathways and changes in mitochondrial membrane potential in HepG2 liver cancer cells .

Biological Activity Data

The following table summarizes the biological activities observed for compound 1 and its analogs across different studies:

Activity TypeModel/Cell LineObserved EffectReference
PTP1B InhibitionIn vitroIC50 = 7.31 μM
Antitumor ActivityHepG2Induces apoptosis; S-phase arrest
CytotoxicityA549Inhibition rate = 100% at 30 μM

Case Study 1: Antidiabetic Potential

In a study focusing on the antidiabetic properties of thieno[3,2-d]pyrimidines, compounds structurally related to compound 1 demonstrated promising results in lowering blood glucose levels in diabetic models. The mechanism involved PTP1B inhibition which enhances insulin signaling pathways .

Case Study 2: Cancer Cell Apoptosis

A detailed investigation into the effects of compound 1 on HepG2 cells revealed that treatment led to significant apoptosis rates. Flow cytometry analysis indicated that treatment with increasing concentrations resulted in higher percentages of cells in the S phase compared to controls, suggesting effective cell cycle modulation .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound is part of a broader family of thieno[3,2-d]pyrimidin-4-one derivatives, differing in substituents at the 7-position of the thienopyrimidine ring and the carboxamide side chain. Below is a detailed structural and functional comparison with key analogues:

Table 1: Structural and Functional Comparison

Compound Name 7-Position Substituent Carboxamide Substituent Key Structural Differences Potential Biological Implications
Target Compound: N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide 2-methylphenyl Cyclohexyl Moderate lipophilicity, steric bulk Enhanced membrane permeability
N-(2,3-Dihydro-1H-inden-1-yl)-1-[7-(2-fluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide 2-fluorophenyl Indenyl Increased electronegativity (F atom) Improved target binding via H-bonding
N-Cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide Phenyl Cyclooctyl Higher lipophilicity, larger cycloalkyl Potential solubility challenges

Key Observations

Substituent Effects at the 7-Position: The 2-methylphenyl group in the target compound contributes to moderate lipophilicity compared to the 2-fluorophenyl () and phenyl () analogues. The 2-fluorophenyl analogue () introduces electronegativity, which may strengthen interactions with polar residues in target proteins (e.g., kinases) .

Carboxamide Substituent Variations :

  • The cyclohexyl group in the target compound balances lipophilicity and steric demands, favoring membrane penetration while avoiding excessive hydrophobicity.
  • The indenyl group () introduces rigidity and planar aromaticity, possibly enhancing π-π stacking with aromatic residues in binding pockets.
  • The cyclooctyl substituent () increases hydrophobicity, which may reduce aqueous solubility but improve binding to hydrophobic protein regions .

Synthetic Approaches: highlights two methods for synthesizing related pyrimidine derivatives: (i) acetic acid-mediated cyclization and (ii) n-butanol-based reflux. These methods emphasize the role of solvent polarity and temperature in controlling regioselectivity and yield . The target compound likely employs similar strategies, with modifications to accommodate the 2-methylphenyl and cyclohexyl groups during coupling or amidation steps .

Research Findings and Implications

  • Pharmacokinetic Optimization : The cyclohexyl group may enhance metabolic stability compared to larger cycloalkyl groups (e.g., cyclooctyl), as seen in analogous kinase inhibitors .
  • Target Affinity : The 2-methylphenyl substituent could reduce off-target interactions compared to fluorinated derivatives, which are more reactive .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.